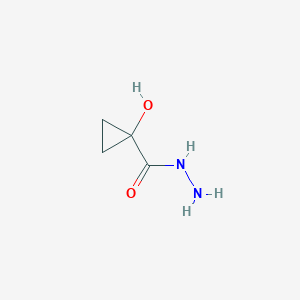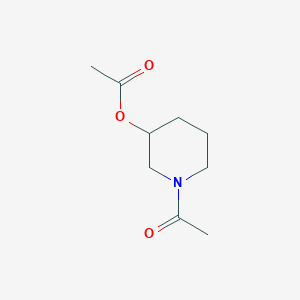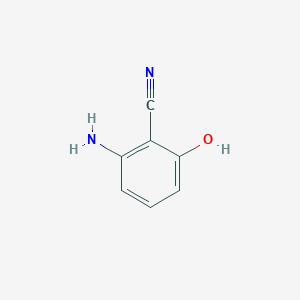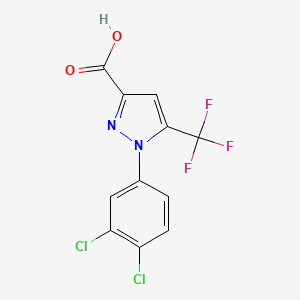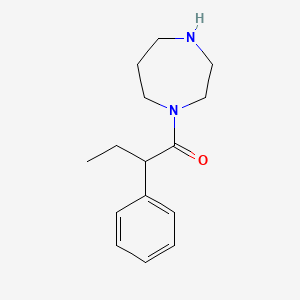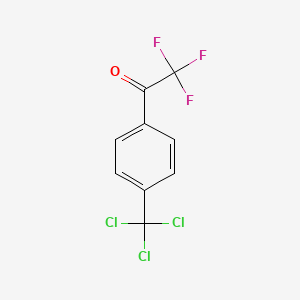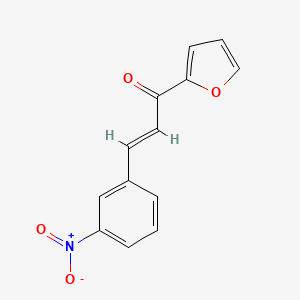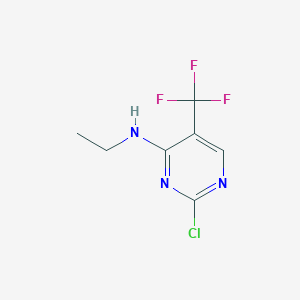
(2E)-N-Methoxy-3-(4-methoxyphenyl)-N-methylprop-2-enamide
Descripción general
Descripción
(2E)-N-Methoxy-3-(4-methoxyphenyl)-N-methylprop-2-enamide, or 2-MMPMA, is a member of the methoxy-substituted phenylprop-2-enamide family of compounds. It is a unique compound due to its structural features, which include a methoxy-substituted phenyl ring and a methylprop-2-enamide moiety. This compound has been studied for its potential applications in the field of medicinal chemistry, particularly for its ability to interact with various biological targets.
Aplicaciones Científicas De Investigación
Synthesis and Molecularly Imprinted Polymers
- A study by Sobiech, Maciejewska, and Luliński (2022) explored the synthesis of aromatic N-(2-arylethyl)-2-methylprop-2-enamides for use as templates in molecularly imprinted polymers. These polymers demonstrated high affinity towards specific biomolecules, indicating potential applications in targeted molecule capture or sensor technology (Sobiech, Maciejewska, & Luliński, 2022).
Anti-Inflammatory Potential
- Hošek et al. (2019) investigated the anti-inflammatory potential of N-arylcinnamamide derivatives. These compounds showed significant attenuation of lipopolysaccharide-induced NF-κB activation, suggesting their potential use in developing anti-inflammatory therapies (Hošek et al., 2019).
Biological Activities and ADMET Properties
- In a 2020 study by Kos et al., novel ring-substituted N-arylcinnamanilides, including variants of the specified compound, were synthesized and characterized for their antimicrobial and anti-inflammatory properties. These compounds demonstrated effectiveness against various bacteria and fungi, highlighting their potential in antimicrobial applications (Kos et al., 2020).
Structural Analysis and Antioxidant Activity
- Demir et al. (2015) conducted a structural analysis of a similar compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, using X-ray diffraction and DFT calculations. This study provides insights into the molecular structure and potential antioxidant properties of related compounds (Demir et al., 2015).
Weinreb Amide in Synthetic Chemistry
- Balasubramaniam and Aidhen (2008) reviewed the synthetic utility of N-Methoxy-N-methylamide, commonly known as the Weinreb amide, highlighting its role in various synthetic endeavors, including potential applications of related compounds in academic and industrial settings (Balasubramaniam & Aidhen, 2008).
Anticonvulsant Activity
- Żesławska et al. (2017) analyzed cinnamamide derivatives, including compounds structurally related to (2E)-N-Methoxy-3-(4-methoxyphenyl)-N-methylprop-2-enamide, for their potential anticonvulsant properties. The study's crystallographic analysis helped understand the molecular basis of anticonvulsant activity (Żesławska et al., 2017).
Photocyclization in Chemical Reactions
- Nishio et al. (2005) investigated the photochemical reactions of N-(acylphenyl)-2-methylprop-2-enamides, revealing insights into photocyclization processes that could be applicable to the study of similar compounds (Nishio et al., 2005).
Hepatoprotective Activities
- Byun et al. (2010) isolated phenolic amides from Tribuli Fructus, including derivatives similar to the specified compound, which showed significant hepatoprotective activities in HepG2 cells. This suggests possible applications in liver protection or therapy (Byun et al., 2010).
Propiedades
IUPAC Name |
N-methoxy-3-(4-methoxyphenyl)-N-methylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-13(16-3)12(14)9-6-10-4-7-11(15-2)8-5-10/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYSPHJSCYDDPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C=CC1=CC=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




